ベンゾマルビンC

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Benzomalvin C is a weak antagonist of the neurokinin-1 (NK1) receptor, inhibiting the binding of substance P by 46% when used at 100 μg/ml in vitro . It is also a weak inhibitor of indolamine 2,3-dioxygenase (IDO) with an IC50 value of 130 μM for recombinant IDO .

Synthesis Analysis

Benzomalvin C is biosynthesized by a three-gene nonribosomal peptide synthetase cluster . The use of fungal artificial chromosomes with metabolomic scoring (FAC-MS) identified the terminal cyclizing condensation domain as BenY-C T and the internal C-domains as BenZ-C 1 and BenZ-C 2 . The key transformation involves Cu-catalyzed intramolecular C–N arylation of quinazolinone, leading to a sclerotigenin analogue that undergoes nucleophilic addition with benzaldehyde .

Molecular Structure Analysis

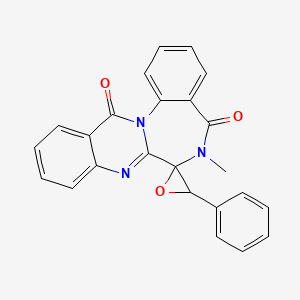

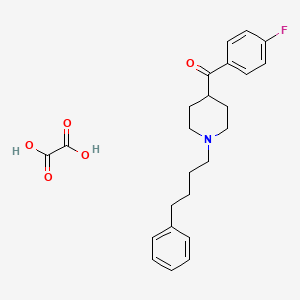

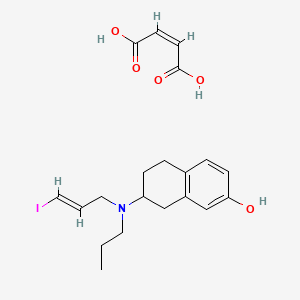

The molecular formula of Benzomalvin C is C24H17N3O3 . It contains an epoxide group at C-19 and C-20, which is not present in benzomalvins A, B, or E .

Chemical Reactions Analysis

Benzomalvin C was transformed to Z-benzomalvin B with UV 365 nm irradiation . The incorrect 1 H NMR data of Z-benzomalvin B in the literature was reassigned for the first time .

Physical and Chemical Properties Analysis

The molecular weight of Benzomalvin C is 395.4 g/mol . It has a topological polar surface area of 65.5 Ų .

科学的研究の応用

天然化合物の化学

ベンゾマルビンCは、南シナ海から採取されたソフトコーラルSinularia属から分離された海洋菌Aspergillus属から得られた化合物である . This compoundの絶対配置は、X線単結晶回折によって初めて報告された .

安定性研究

E-ベンゾマルビンBの二重結合の安定性は、異なる光条件下で調査され、UV 365 nm照射によりZ-ベンゾマルビンBに変換された .

神経科学

This compoundは、ニューロキニン-1(NK1)受容体の弱いアンタゴニストである . in vitroで100 µg/mlで使用した場合、サブスタンスPの結合を46%阻害する .

生化学物質

This compoundは、受容体薬理学で使用される生化学物質である . NK1受容体の弱いアンタゴニストである .

インドールアミン2,3-ジオキシゲナーゼ(IDO)阻害

This compoundは、組換えIDOに対してIC50値が130 µMの、インドールアミン2,3-ジオキシゲナーゼ(IDO)の弱い阻害剤でもある .

海洋天然物

作用機序

Target of Action

Benzomalvin C primarily targets the neurokinin-1 (NK1) receptor and indolamine 2,3-dioxygenase (IDO) . The NK1 receptor is a key player in the transmission of pain signals in the central nervous system, while IDO is an enzyme involved in the metabolism of tryptophan, an essential amino acid .

Mode of Action

Benzomalvin C acts as a weak antagonist of the NK1 receptor, inhibiting the binding of substance P by 46% when used at 100 µg/ml in vitro . Substance P is a neuropeptide that mediates pain perception. By inhibiting its binding, Benzomalvin C can potentially reduce pain signals .

In addition, Benzomalvin C also weakly inhibits IDO with an IC50 value of 130 µM for recombinant IDO . By inhibiting IDO, Benzomalvin C can affect the metabolism of tryptophan, which may have various downstream effects .

Biochemical Pathways

Its antagonistic action on the nk1 receptor suggests it could impact the neurokinin pathway, which is involved in pain perception . Its inhibitory action on IDO suggests it could also affect the kynurenine pathway, which is involved in the metabolism of tryptophan .

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, ethanol, and methanol suggests it could potentially be well-absorbed and distributed in the body

Result of Action

Its antagonistic action on the nk1 receptor suggests it could potentially reduce pain signals . Its inhibitory action on IDO suggests it could potentially affect the metabolism of tryptophan, which may have various downstream effects .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Benzomalvin C plays a role in biochemical reactions by inhibiting the binding of substance P to the NK1 receptor by 46% when used at 100 µg/ml in vitro . It also inhibits IDO, an enzyme involved in the metabolism of tryptophan, with an IC50 value of 130 µM for recombinant IDO .

Cellular Effects

The effects of Benzomalvin C on cells are primarily related to its antagonistic action on the NK1 receptor and inhibitory action on IDO. These actions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Benzomalvin C exerts its effects through binding interactions with the NK1 receptor and IDO. Its antagonistic action on the NK1 receptor inhibits the binding of substance P, a neuropeptide involved in pain perception . Its inhibitory action on IDO can lead to changes in tryptophan metabolism and potentially influence gene expression .

Metabolic Pathways

Benzomalvin C is involved in the metabolic pathway of tryptophan as an inhibitor of IDO . This could potentially affect metabolic flux or metabolite levels.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzomalvin C involves a series of reactions including oxidative coupling, reduction, and cyclization.", "Starting Materials": ["3,5-dimethoxybenzaldehyde", "4-methoxyphenylacetic acid", "sodium hydride", "palladium acetate", "triethylamine", "ethyl acetate", "hydrogen gas", "acetic acid", "sodium borohydride", "methanol", "sodium hydroxide"], "Reaction": [ "Step 1: Oxidative coupling of 3,5-dimethoxybenzaldehyde and 4-methoxyphenylacetic acid using palladium acetate and triethylamine in ethyl acetate to form the intermediate", "Step 2: Reduction of the intermediate using hydrogen gas and palladium acetate in acetic acid to form the corresponding alcohol", "Step 3: Cyclization of the alcohol using sodium borohydride and methanol in acetic acid to form the benzomalvin C intermediate", "Step 4: Final cyclization of the intermediate using sodium hydroxide in methanol to form Benzomalvin C" ] } | |

CAS番号 |

157047-98-8 |

分子式 |

C24H17N3O3 |

分子量 |

395.4 g/mol |

IUPAC名 |

(2R,3R)-6'-methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'-dione |

InChI |

InChI=1S/C24H17N3O3/c1-26-21(28)17-12-6-8-14-19(17)27-22(29)16-11-5-7-13-18(16)25-23(27)24(26)20(30-24)15-9-3-2-4-10-15/h2-14,20H,1H3/t20-,24+/m1/s1 |

InChIキー |

TWDKBDSVUUKABK-YKSBVNFPSA-N |

異性体SMILES |

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3[C@@]15[C@H](O5)C6=CC=CC=C6 |

SMILES |

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6 |

正規SMILES |

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6 |

外観 |

A solid |

ピクトグラム |

Acute Toxic; Environmental Hazard |

同義語 |

benzomalvin C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol;hydrochloride](/img/structure/B1662937.png)